molecular formula C10H7F3N2 B8223077 6-(Trifluoromethyl)isoquinolin-5-amine

6-(Trifluoromethyl)isoquinolin-5-amine

Cat. No.: B8223077
M. Wt: 212.17 g/mol
InChI Key: DLPOZCSUEQMTMV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinolin-5-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a trifluoromethyl (-CF₃) group at position 6 and an amine (-NH₂) group at position 5. Isoquinoline derivatives are widely studied in medicinal chemistry due to their structural resemblance to biologically active alkaloids and their ability to interact with enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPOZCSUEQMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Nitroisoquinolines are typically reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) or Raney nickel. For example, a nitro group at the 5-position of the isoquinoline ring can be selectively reduced under mild hydrogenation conditions (1–3 atm H₂, 25–50°C) in solvents like ethanol or tetrahydrofuran (THF). This method avoids side reactions such as defluorination, which is critical given the stability challenges posed by the trifluoromethyl group.

Key Data:

  • Intermediate : 6-(Trifluoromethyl)isoquinolin-5-nitro

  • Reduction Agent : H₂/Pd-C (5% wt)

  • Solvent : Ethanol

  • Yield : ~70–85% (estimated based on analogous reductions)

Cyclization Strategies

Cyclization reactions offer a direct route to construct the isoquinoline core while simultaneously introducing functional groups. One approach involves the Bischler-Napieralski reaction, where β-phenylethylamides cyclize to form dihydroisoquinolines, which are subsequently oxidized and functionalized.

Example Pathway:

  • Starting Material : 2-(Trifluoromethyl)phenethylamine derivative.

  • Cyclization : Use phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline backbone.

  • Oxidation : Introduce a hydroxyl group at the 5-position using oxidizing agents like KMnO₄ or SeO₂.

  • Amination : Convert the hydroxyl group to an amine via a Gabriel synthesis or Hofmann rearrangement.

Challenges:

  • The trifluoromethyl group’s electron-withdrawing nature may hinder cyclization, necessitating higher temperatures or Lewis acid catalysts (e.g., ZnCl₂).

  • Oxidation steps risk over-oxidation, requiring precise stoichiometric control.

Functional Group Interconversion

Hydroxyl-to-Amine Conversion

6-(Trifluoromethyl)isoquinolin-5-ol (PubChem CID: 155681359) serves as a viable precursor for amination. The hydroxyl group at the 5-position can be replaced via nucleophilic substitution or through intermediate formation of a leaving group (e.g., mesylate or tosylate).

Example Protocol:

  • Activation : Treat 6-(trifluoromethyl)isoquinolin-5-ol with mesyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate.

  • Amination : React the mesylate with aqueous ammonia or benzylamine in a sealed tube at 100–120°C.

  • Deprotection : If protected amines (e.g., benzylamine) are used, perform catalytic hydrogenolysis to yield the primary amine.

Key Data:

  • Intermediate : 6-(Trifluoromethyl)isoquinolin-5-mesylate

  • Reagents : MsCl, NH₃ (aq)

  • Yield : ~50–65% (extrapolated from similar isoquinoline systems)

Palladium-Catalyzed C–H Amination

Transition-metal-catalyzed amination provides a modern, step-economical route to install amino groups directly onto aromatic systems. For this compound, this method could involve directed C–H activation at the 5-position.

Proposed Pathway:

  • Substrate : 6-(Trifluoromethyl)isoquinoline.

  • Directing Group : Install a temporary directing group (e.g., pyridyl or carbonyl) at the 5-position to guide palladium catalysis.

  • Amination : Use a Pd(II)/Pd(0) catalyst system with a nitrogen source (e.g., hydroxylamine-O-sulfonic acid) to introduce the amine.

Advantages:

  • Avoids multi-step functionalization.

  • Enables late-stage diversification of the isoquinoline scaffold.

Limitations:

  • Requires precise control over regioselectivity to avoid competing reactions at other positions.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Nitro ReductionNitration → ReductionHighModerateHigh
CyclizationCyclization → Oxidation → AminationModerateHighModerate
Functional InterconversionHydroxyl activation → SubstitutionModerateLowHigh
C–H AminationDirect C–H functionalizationLowHighLow

Insights :

  • Nitro reduction is the most reliable for large-scale synthesis but requires access to nitro precursors.

  • Cyclization offers atom economy but involves multi-step optimization.

  • Palladium-catalyzed methods, while innovative, remain underdeveloped for this specific substrate .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-(Trifluoromethyl)isoquinolin-5-amine serves as an essential building block in the synthesis of complex organic molecules and heterocyclic compounds. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing for effective interactions with biological targets.

Synthesis of Trifluoromethyl Amines
Recent advancements have demonstrated its utility in synthesizing enantioenriched α-trifluoromethyl amines through biocatalytic strategies, showcasing its potential in asymmetric synthesis .

Biological Applications

Therapeutic Agent Development
The compound has been explored for its potential as a therapeutic agent targeting various diseases, including cancer and neurological disorders. Its biological activities suggest that it may inhibit or activate specific enzymes or receptors involved in critical signaling pathways.

Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. For instance, studies have shown that related compounds can display substantial antimitotic activity against human tumor cells, making them candidates for further development as anticancer drugs .

Material Science

Organic Light-Emitting Diodes (OLEDs)
In material science, this compound is utilized in the production of materials with unique electronic properties, such as organic light-emitting diodes (OLEDs). Its stability and electronic characteristics make it suitable for advanced applications in electronics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Focus Findings
Anticancer ActivityDisplayed significant growth inhibition against a range of cancer cell lines with promising GI50 values .
Enantioselective SynthesisDeveloped biocatalytic methods yielding enantioenriched products with high selectivity .
Material PropertiesInvestigated for use in OLEDs and other electronic devices due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

[(18)F]-MK-6240 (6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine)

  • Molecular Formula : C₁₆H₁₁FN₄
  • Molecular Weight : 302.28 g/mol
  • Key Differences :
    • Substitution at position 6: Radioactive fluorine-18 (¹⁸F) instead of trifluoromethyl (-CF₃).
    • Additional substituent: A pyrrolopyridine group at position 3 enhances binding specificity to neurofibrillary tangles (NFTs) in Alzheimer’s disease .
  • Applications : PET imaging agent for quantifying NFTs, demonstrating high selectivity and favorable pharmacokinetics .

6-(Trifluoromethyl)-1H-indazol-5-amine

  • Molecular Formula : C₈H₆F₃N₃
  • Molecular Weight : 201.15 g/mol
  • Key Differences: Core structure: Indazole (two fused benzene rings with two adjacent nitrogen atoms) instead of isoquinoline.
  • Applications: Limited data, but indazole derivatives are commonly explored as kinase inhibitors .

5-(Trifluoromethyl)quinolin-6-amine

  • Molecular Formula : C₁₀H₇F₃N₂
  • Molecular Weight : 212.15 g/mol
  • Key Differences: Core structure: Quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2). Substituent positions: Trifluoromethyl at position 5 and amine at position 6 alter electronic distribution and solubility .
  • Applications : Structural analogs are utilized in antimicrobial and anticancer research .

7-Fluoro-5-(trifluoromethyl)-3-isoquinolinamine

  • Molecular Formula : C₁₀H₆F₄N₂
  • Molecular Weight : 230.16 g/mol
  • Amine group at position 3 instead of position 5 .

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

  • Molecular Formula : C₅H₄ClF₃N₃
  • Molecular Weight : 213.55 g/mol
  • Key Differences: Core structure: Pyrimidine (a six-membered ring with two nitrogen atoms) instead of isoquinoline. Chlorine at position 6 and trifluoromethyl at position 2 suggest utility as a synthetic intermediate for nucleoside analogs .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
6-(Trifluoromethyl)isoquinolin-5-amine Isoquinoline -CF₃ (6), -NH₂ (5) C₁₀H₇F₃N₂ 212.15 Potential therapeutic agent
[(18)F]-MK-6240 Isoquinoline ¹⁸F (6), pyrrolopyridine (3) C₁₆H₁₁FN₄ 302.28 PET imaging of NFTs
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole -CF₃ (6), -NH₂ (5) C₈H₆F₃N₃ 201.15 Kinase inhibitor research
5-(Trifluoromethyl)quinolin-6-amine Quinoline -CF₃ (5), -NH₂ (6) C₁₀H₇F₃N₂ 212.15 Antimicrobial research
7-Fluoro-5-(trifluoromethyl)-3-isoquinolinamine Isoquinoline -CF₃ (5), -F (7), -NH₂ (3) C₁₀H₆F₄N₂ 230.16 Not specified
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Pyrimidine -Cl (6), -CF₃ (2), -NH₂ (4) C₅H₄ClF₃N₃ 213.55 Synthetic intermediate

Research Findings and Implications

  • Trifluoromethyl vs. Halogen Substitutions: The -CF₃ group in this compound offers superior metabolic stability compared to halogenated analogs (e.g., ¹⁸F in MK-6240), making it more suitable for therapeutic development rather than diagnostic imaging .
  • Core Structure Impact: Isoquinoline and quinoline derivatives exhibit distinct electronic profiles due to nitrogen positioning, influencing solubility and target interactions.
  • Heterocycle Diversity: Pyrimidine and indazole cores (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) prioritize synthetic versatility and nucleoside mimicry, contrasting with isoquinoline’s focus on alkaloid-like bioactivity .

Biological Activity

Overview

6-(Trifluoromethyl)isoquinolin-5-amine is a compound belonging to the isoquinoline family, characterized by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C10H7F3N2
  • IUPAC Name : this compound
  • InChI : InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes and interact with various enzymes and receptors. The compound may act as an inhibitor or activator of certain signaling pathways, contributing to its therapeutic potential in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of isoquinoline derivatives, including this compound. Below are some key findings:

Table 1: Anticancer Activity in Various Cell Lines

CompoundCell LineIC50 (µM)Notes
This compoundSKM28 (Melanoma)3.0Significant inhibition observed
This compoundSW480 (Colon Cancer)4.5Effective against KRASG12V mutation
ARN25499 (related compound)A375 (Melanoma)2.6–3.9Improved bioavailability noted

These findings indicate that modifications to the isoquinoline structure can significantly affect potency and selectivity against various cancer types.

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions using ortho-substituted aryl compounds under metal-catalyzed conditions . This compound serves as a versatile building block for developing more complex organic molecules with potential therapeutic applications.

Q & A

What synthetic methodologies are recommended for producing high-purity 6-(Trifluoromethyl)isoquinolin-5-amine, and how can purification challenges be addressed?

Basic Research Question
Synthesis typically involves coupling reactions under inert conditions. For example, tetrachloromonospirocyclotriphosphazene intermediates can be reacted with diamines in tetrahydrofuran (THF) with triethylamine as a base, followed by 3-day stirring at room temperature . Purification often employs column chromatography with hexanes/ethyl acetate gradients to isolate the product. Challenges like residual solvents or byproducts (e.g., triethylammonium chloride) require iterative thin-layer chromatography (TLC) monitoring and vacuum evaporation .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question
Key methods include:

  • 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl at C6, amine at C5). For example, 1H NMR peaks for aromatic protons appear in δ 7.5–8.9 ppm, with splitting patterns confirming isoquinoline backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures accurate molecular weight matching (e.g., [M+H]+ calculated for C10H7F3N2O: 229.0589; observed: 229.0592) .
  • Melting Point Analysis : Detects impurities; deviations >2°C from literature values indicate contamination.

How does the trifluoromethyl group influence the compound’s binding affinity and selectivity in neurological targets like tau protein?

Advanced Research Question
The trifluoromethyl group enhances lipophilicity , improving blood-brain barrier penetration, as demonstrated in PET tracer [(18)F]-MK-6240 for neurofibrillary tangles (NFTs) . Its electron-withdrawing nature increases binding specificity to tau aggregates by stabilizing interactions with hydrophobic pockets in misfolded proteins. Comparative studies with non-fluorinated analogs show 10–20x lower NFT affinity, highlighting the group’s critical role . Researchers must validate selectivity via competitive binding assays against β-amyloid or monoamine oxidase to rule off-target effects.

What experimental design considerations are essential for in vivo studies using this compound as a tau imaging agent?

Advanced Research Question
Key considerations include:

  • Radiolabeling : Use of 18F isotopes for PET imaging, requiring strict control of reaction kinetics to prevent decomposition .
  • Dosage Optimization : Balance between signal intensity (higher doses) and toxicity (e.g., CNS irritation observed in rodent models at >5 mg/kg) .
  • Control Groups : Include tau-knockout models or blockers (e.g., monoclonal antibodies) to confirm binding specificity .
  • Pharmacokinetic Profiling : Monitor half-life and clearance rates to align imaging windows with peak tracer concentration.

How can contradictions between in vitro binding data and in vivo efficacy be resolved for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Metabolic Instability : In vivo degradation via hepatic CYP450 enzymes may reduce active compound levels. Solutions include co-administering metabolic inhibitors or designing deuterated analogs .
  • Protein Binding : Serum albumin binding in vivo can limit bioavailability. Adjust dosing regimens or use albumin-binding competitors in experimental designs .
  • Tissue Penetration Barriers : Use computational models (e.g., PBPK simulations) to predict tissue distribution and refine dosing .

What safety protocols are mandated for handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; evacuate immediately if exposed .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline and seek medical evaluation .
  • Waste Disposal : Follow hazardous waste guidelines for halogenated amines.

What computational tools can predict synthetic routes or optimize reaction conditions for derivatives of this compound?

Advanced Research Question
Tools like PISTACHIO , BKMS_METABOLIC , and REAXYS databases enable retrosynthetic analysis, prioritizing routes with high feasibility scores (e.g., >0.8 plausibility) . For trifluoromethyl analogs, machine learning models trained on reaction datasets can recommend solvent systems (e.g., THF/EtOAC for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) .

How do structural modifications at the C3 or C7 positions affect the compound’s biological activity?

Advanced Research Question
Substitutions at C3 (e.g., pyrrolo[2,3-c]pyridinyl groups) enhance NFT binding by introducing π-π stacking interactions, as seen in [(18)F]-MK-6240 . Conversely, C7 methylation reduces metabolic clearance but may sterically hinder target engagement. SAR studies should pair crystallography (e.g., tau protein co-crystals) with free-energy perturbation calculations to quantify substituent effects .

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